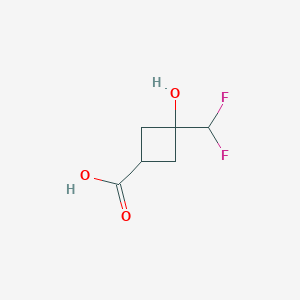

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

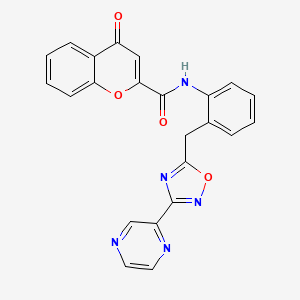

Übersicht

Beschreibung

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical that is used as a pesticide . It’s a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides .

Synthesis Analysis

The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . A preparation method of this compound involves the reaction of difluoroacetic acid, which is relatively low in price and small in molar mass .Molecular Structure Analysis

The molecular formula of this compound is C6H6F2N2O2 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The compound has been used in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S .Physical And Chemical Properties Analysis

The molecular weight of this compound is 176.12 .Wissenschaftliche Forschungsanwendungen

Tumor Imaging and PET Radiosynthesis

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid has notable applications in tumor imaging, particularly in Positron Emission Tomography (PET). The non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) shows promise in this field. Improvements in the synthesis of the precursor to FACBC have enabled high stereoselectivity and suitability for large-scale preparations, essential for routine production for human use (McConathy et al., 2003). Additionally, FACBC has been synthesized with high specific activity for PET, marking its potential as a new tumor-avid amino acid (Shoup & Goodman, 1999).

Photochemical Synthesis

The chemical has been involved in photochemical synthesis routes. For instance, efficient syntheses of both enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid, with all-cis geometry, have been reported. These methods feature highly endo-selective photocycloaddition reactions, demonstrating the versatility of the compound in organic synthesis (Chang et al., 2018).

Synthesis of Analogs and Derivatives

The synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid has been explored. This includes the synthesis of 1-amino-3-(trifluoromethyl) cyclobutanecarboxylic and 1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acids from 1,3-dibromoacetone dimethyl ketal, highlighting the structural versatility and potential for derivative exploration of the compound (Radchenko et al., 2009).

Wirkmechanismus

Target of Action

The primary target of the compound 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is the enzyme succinate dehydrogenase . Succinate dehydrogenase plays a crucial role in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .

Mode of Action

This compound interacts with its target, succinate dehydrogenase, by inhibiting its function . This inhibition interferes with the tricarboxylic acid cycle, leading to the death of the pathogen .

Biochemical Pathways

The affected pathway is the tricarboxylic acid cycle, also known as the citric acid or Krebs cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The inhibition of succinate dehydrogenase by this compound disrupts this cycle, leading to energy deprivation and eventual death of the pathogen .

Pharmacokinetics

It’s known that the presence of a difluoromethyl group in a molecule can enhance membrane permeability, metabolic stability, biological half-life, bio-absorption, and safety , which could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action result in the disruption of the tricarboxylic acid cycle, leading to energy deprivation and eventual death of the pathogen . This makes it an effective fungicide, as it targets a crucial metabolic pathway in fungi .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c7-5(8)6(11)1-3(2-6)4(9)10/h3,5,11H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNQUVQZVCNMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)F)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2408439.png)

![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)

![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2408450.png)

![3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)